3-Bromo-1H-pyrazolo[4,3-b]pyridin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1H-pyrazolo[4,3-b]pyridin-6-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a bromine atom at the 3rd position and an amine group at the 6th position makes this compound particularly interesting for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1H-pyrazolo[4,3-b]pyridin-6-amine typically involves the formation of the pyrazolopyridine core followed by bromination and amination. One common method starts with the cyclization of a hydrazine derivative with a pyridine carboxylic acid or its ester. The resulting pyrazolopyridine is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields. The choice of solvents, catalysts, and purification methods are also tailored to ensure cost-effectiveness and environmental compliance .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1H-pyrazolo[4,3-b]pyridin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in further functionalization.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Amination: Ammonia or primary amines in the presence of a base.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyridines, which can be further functionalized for specific applications .
Scientific Research Applications
3-Bromo-1H-pyrazolo[4,3-b]pyridin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-1H-pyrazolo[4,3-b]pyridin-6-amine involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, including cell cycle arrest, apoptosis, or inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in the position and type of substituents.
1H-Pyrazolo[4,3-c]pyridines: Another class of pyrazolopyridines with a different fusion pattern.
1H-Pyrrolo[2,3-b]pyridines: These compounds have a pyrrole ring instead of a pyrazole ring fused to the pyridine.
Uniqueness
3-Bromo-1H-pyrazolo[4,3-b]pyridin-6-amine is unique due to the specific positioning of the bromine and amine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications .
Properties
Molecular Formula |
C6H5BrN4 |
---|---|
Molecular Weight |
213.03 g/mol |
IUPAC Name |
3-bromo-2H-pyrazolo[4,3-b]pyridin-6-amine |
InChI |
InChI=1S/C6H5BrN4/c7-6-5-4(10-11-6)1-3(8)2-9-5/h1-2H,8H2,(H,10,11) |
InChI Key |
JOIYTEWZELRTTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C(NN=C21)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.